N-(2-cyanopropyl)cyclopropanecarboxamide
Description
N-(2-cyanopropyl)cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a 2-cyanopropyl substituent.
Properties
IUPAC Name |
N-(2-cyanopropyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(4-9)5-10-8(11)7-2-3-7/h6-7H,2-3,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIYMUONTNOLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between N-(2-cyanopropyl)cyclopropanecarboxamide and related compounds:
Key Observations :
- Substituent Effects: The 2-cyanopropyl group in the target compound is aliphatic, contrasting with aromatic cyano substituents in compounds 22 and 23. Aliphatic cyanides may enhance metabolic stability compared to aryl counterparts but reduce π-π stacking interactions in target binding .
- Hydrogen Bonding : The hydroxymethyl group in facilitates intermolecular O–H⋯O/N interactions, which could improve crystallinity or solubility compared to the target compound’s nitrile group.
- Molecular Weight : The target compound (151.19 g/mol) is significantly lighter than pyridine-linked analogs (e.g., 265.26 g/mol for compound 22), suggesting better membrane permeability .
Commercial and Regulatory Considerations
- The target compound’s simpler structure may offer easier scalability.
- Regulatory Status : Analogous compounds like N,N-dipropylacetamidine (CAS #1339586–99–0) are regulated under export controls , highlighting the need for compliance in handling nitrile-containing derivatives.
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